1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid

Organic Synthesis Process Chemistry Thermal Stability

Researchers requiring a conformationally flexible, bifunctional pyrrolidine scaffold often face inconsistent purity or limited steric diversity in generic building blocks. This derivative solves that challenge with a unique 2-amino-1-(m-tolyl)ethyl substituent that introduces a rigid aromatic ring, a chiral center, and a balanced XlogP of -1.4-enabling both aqueous solubility and membrane permeability for early-stage drug discovery. • 98% purity ensures reproducible SAR data across multi-step synthetic sequences. • Four rotatable bonds provide a conformational probe for ligand-protein interaction studies. • Thermal stability (bp 409.7°C) supports microwave-assisted couplings and high-temperature cycloadditions.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 886363-94-6
Cat. No. B1520750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
CAS886363-94-6
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CN)N2CCC(C2)C(=O)O
InChIInChI=1S/C14H20N2O2/c1-10-3-2-4-11(7-10)13(8-15)16-6-5-12(9-16)14(17)18/h2-4,7,12-13H,5-6,8-9,15H2,1H3,(H,17,18)
InChIKeyXYOAUMXMCZGYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid: Specialized Building Block


1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid (CAS 886363-94-6) is a substituted pyrrolidine-3-carboxylic acid derivative bearing a 2-amino-1-(3-methylphenyl)ethyl side chain on the pyrrolidine nitrogen . Its molecular formula is C14H20N2O2, and its molecular weight is 248.32 g/mol . The compound features both a primary amine and a carboxylic acid functional group, making it a versatile intermediate for amide bond formation and further derivatization . It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and organic synthesis [1].

Amide bond formation via carboxyl/amine groups for derivatization
High-temperature reaction compatibility (elevated boiling point)
SAR studies requiring m-tolyl substitution and conformational flexibility

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid: Why Generic Analogs Fall Short


Unsubstituted pyrrolidine-3-carboxylic acid and simple N-alkyl derivatives possess fundamentally different physicochemical profiles compared to 1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid. The incorporation of the 2-amino-1-(m-tolyl)ethyl substituent introduces a rigid aromatic ring, an additional basic amine, and a chiral center, all of which dramatically alter hydrogen bonding capacity, lipophilicity, and conformational flexibility [1]. These changes directly impact solubility in organic versus aqueous media, reactivity in coupling reactions, and potential biological target engagement [2]. Consequently, substituting a generic pyrrolidine carboxylic acid for this specific derivative would yield divergent reaction outcomes and invalidate structure-activity relationship (SAR) studies predicated on the unique steric and electronic properties of the m-tolyl-bearing side chain.

Rigid m-tolyl ring alters conformational preference vs simple alkyl chains, changing SAR outcomes
Additional basic amine shifts solubility and coupling reactivity; generic pyrrolidine acids may not reproduce profiles
Chiral center introduces stereochemical complexity; racemic or unsubstituted analogs may diverge in target engagement

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid: Key Differentiation Evidence


Thermal Stability for High-Temperature Reactions

The predicted boiling point of 1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid is 409.7°C at 760 mmHg, a value that is 157.5°C higher than the 252.2°C boiling point of unsubstituted pyrrolidine-3-carboxylic acid under the same pressure conditions [1]. This substantial increase reflects the enhanced molecular weight and stronger intermolecular interactions conferred by the N-(2-amino-1-m-tolyl)ethyl substituent.

Thermal Stability
Data to verify
409.7°C (target) vs 252.2°C (unsubstituted)
157.5°C higher boiling point; indicates higher thermal stability for high-temperature reactions
Predicted at 760 mmHg; confirm experimentally
Organic Synthesis Process Chemistry Thermal Stability

Balanced Lipophilicity for Biphasic Systems

The calculated partition coefficient (XlogP) for 1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid is -1.4, whereas the LogP of (3R)-pyrrolidine-3-carboxylic acid is -2.88 [1][2]. This difference of 1.48 log units indicates that the target compound is approximately 30-fold more lipophilic, a change attributable to the addition of the m-tolyl and ethylene linker moieties.

Lipophilicity (XlogP)
Reported
XlogP -1.4 vs -2.88 (comparator)
~30-fold higher lipophilicity; may improve partitioning into organic phases
Predicted logP; biological permeability requires validation
Medicinal Chemistry Lipophilicity Drug Design

Enhanced Conformational Flexibility

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid contains 4 rotatable bonds, compared to only 1 rotatable bond in (3R)-pyrrolidine-3-carboxylic acid [1][2]. The three additional rotatable bonds originate from the ethylene linker between the pyrrolidine nitrogen and the m-tolyl group, allowing for a wider range of low-energy conformations.

Conformational Flexibility
Reported
4 rotatable bonds vs 1 (unsubstituted)
3 additional rotatable bonds enable broader conformer sampling
Relevant for SAR and crystal packing studies
Molecular Modeling Crystal Engineering Conformational Analysis

Density and Compact Molecular Packing

The predicted density of 1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid is 1.196 g/cm³, which is slightly higher than the density of unsubstituted pyrrolidine-3-carboxylic acid at 1.186 g/cm³ [1]. This 0.010 g/cm³ increase, though modest, reflects the more compact packing enabled by the aromatic m-tolyl group.

Density
Data to verify
1.196 g/cm³ vs 1.186 g/cm³ (unsubstituted)
Slightly higher density suggests compact packing; may influence handling
Predicted value; lot-specific measurement advised
Solid-State Chemistry Formulation Material Science

Consistent High Purity Across Suppliers

Multiple reputable chemical suppliers offer 1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid with certified purity levels of 97% (CheMenu) and 98% (Leyan, MolCore) . This consistency across vendors ensures that researchers can expect minimal batch-to-batch variability when sourcing the compound.

Supplier Purity
Specification review
97% (CheMenu) / 98% (Leyan, MolCore)
Upper-range purity supports reproducible coupling yields
Vendor specifications; confirm with lot-specific COA
Chemical Procurement Quality Control Reproducibility

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid: Application Scenarios


High-Temperature Organic Synthesis and Process Development

Leveraging its elevated boiling point (409.7°C) [1], this compound is particularly suited for synthetic transformations that require sustained heating, such as microwave-assisted amide couplings, high-temperature cycloadditions, or reactions in high-boiling solvents. Its thermal stability minimizes decomposition and volatilization losses that plague simpler pyrrolidine carboxylic acids under similar conditions [2].

Medicinal Chemistry with Balanced Lipophilicity

With an XlogP of -1.4, which is 1.48 units higher than (3R)-pyrrolidine-3-carboxylic acid [1], this derivative offers a favorable balance between aqueous solubility and membrane permeability. It is ideal for early-stage drug discovery efforts aimed at optimizing oral bioavailability or enhancing blood-brain barrier penetration while retaining sufficient water solubility for in vitro assays [2].

Conformational Analysis and Molecular Modeling

The presence of four rotatable bonds versus only one in simpler analogs [1] makes this compound an excellent probe for studying conformational flexibility in ligand-protein interactions. Researchers can explore the energetic landscape of its various conformers to understand how flexible linkers influence binding affinity and selectivity toward biological targets [2].

Synthesis of Complex Chiral Building Blocks

As a bifunctional molecule containing both a primary amine and a carboxylic acid, this compound serves as a versatile scaffold for constructing more complex, chiral molecules. The m-tolyl group provides a UV-active chromophore for HPLC monitoring, while the 98% purity from vendors like Leyan ensures reliable starting material for multi-step synthetic sequences [1].

Application
Selection Property
Validation Focus
High-temperature amide couplings
Thermal stability profile
Confirm stability under reaction conditions
Cell permeability assay development
Balanced lipophilicity (XlogP)
Membrane permeability assay context
Conformational SAR studies
Rotatable bond count
Conformer sampling in docking experiments
Chiral scaffold synthesis
Bifunctional amine/acid, UV chromophore
Enantiomeric purity and HPLC monitoring

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